molecular formula C21H16Na2O13S B136391 Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt CAS No. 1041134-19-3

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt

Cat. No.: B136391
CAS No.: 1041134-19-3
M. Wt: 554.4 g/mol
InChI Key: VHQPHYREJFCKGH-DSGPYVBMSA-L
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Description

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a sulfonatooxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt typically involves multiple steps, starting with the preparation of the chromenyl and sulfonatooxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the chromenyl moiety may produce dihydrochromen derivatives .

Scientific Research Applications

Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl derivatives and sulfonatooxyphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt apart is its combination of multiple functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPHYREJFCKGH-DSGPYVBMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Na2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635300
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041134-19-3
Record name Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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